Mass Spectrometric Baseline Separation from Unlabeled Analyte
L-(+)-2-Phenylglycine-d5 provides a nominal mass shift of +5 Da (monoisotopic mass 156.09 g/mol) relative to unlabeled L-(+)-2-phenylglycine (monoisotopic mass 151.06 g/mol). In contrast, a ¹⁵N-labeled L-phenylglycine analog provides only a +1 Da shift, which can overlap with the natural ¹³C isotopologue (~6.6% of the M peak in an 8-carbon molecule). This +5 Da displacement ensures the internal standard signal is fully resolved from the analyte's [M+H]⁺, [M+1]⁺, and [M+2]⁺ isotopologue cluster in single-quadrupole and triple-quadrupole MS instruments, minimizing cross-talk and enabling accurate peak integration at trace concentrations .
| Evidence Dimension | Nominal mass shift relative to unlabeled analyte for MS-based internal standardization |
|---|---|
| Target Compound Data | +5 Da (d5-phenyl label; monoisotopic mass 156.09 g/mol; average mass 156.19 g/mol) |
| Comparator Or Baseline | Unlabeled L-(+)-2-phenylglycine: 0 Da (monoisotopic mass 151.06 g/mol). L-Phenylglycine-¹⁵N: +1 Da (monoisotopic mass 152.06 g/mol) |
| Quantified Difference | +5 Da for d5 vs. 0 Da (unlabeled) and vs. +1 Da (¹⁵N); 5× greater mass separation than ¹⁵N label |
| Conditions | ESI-MS or ESI-MS/MS in positive ion mode; calculated from molecular formulas C₈H₄D₅NO₂ (d5), C₈H₉NO₂ (unlabeled), C₈H₉¹⁵NO₂ (¹⁵N) |
Why This Matters
The +5 Da mass shift eliminates interference from the natural isotopologue envelope, which is critical for quantitative bioanalytical method validation under ICH M10 and FDA guidance where signal specificity is a core performance parameter.
